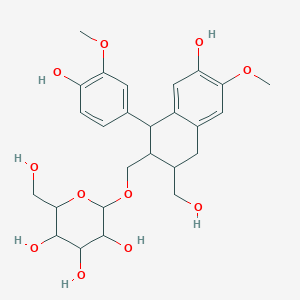

(-)-Isolariciresinol 9'-O-glucoside

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

143236-04-8 |

|---|---|

Molecular Formula |

C26H34O11 |

Molecular Weight |

522.5 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H34O11/c1-34-19-6-12(3-4-17(19)29)22-15-8-18(30)20(35-2)7-13(15)5-14(9-27)16(22)11-36-26-25(33)24(32)23(31)21(10-28)37-26/h3-4,6-8,14,16,21-33H,5,9-11H2,1-2H3/t14-,16-,21-,22-,23-,24+,25-,26-/m1/s1 |

InChI Key |

AHYOMNWKYGMYMB-PBJGOBETSA-N |

Isomeric SMILES |

COC1=C(C=C2[C@H]([C@@H]([C@H](CC2=C1)CO)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O |

Canonical SMILES |

COC1=C(C=C2C(C(C(CC2=C1)CO)COC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

(-)-Isolariciresinol 9'-O-glucoside: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside, a class of polyphenolic compounds found in plants. Lignans (B1203133) have garnered significant interest in the scientific community due to their potential biological activities, including antioxidant, anti-inflammatory, and estrogenic or anti-estrogenic effects. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, distribution, and analytical methodologies for this compound. It is important to note that while research has been conducted on Isolariciresinol 9'-O-glucoside, specific data for the (-) enantiomer is limited in publicly available literature. Much of the existing research focuses on the (+) enantiomer or does not specify the stereochemistry.

Natural Sources and Distribution

Isolariciresinol 9'-O-glucoside has been identified in a number of plant species. However, quantitative data specifying the concentration of the (-) enantiomer is largely unavailable. The following table summarizes the known plant sources of Isolariciresinol 9'-O-glucoside, without explicit differentiation of the enantiomers unless stated.

| Plant Species | Family | Plant Part | Reference |

| Oplopanax elatus | Araliaceae | - | [1] |

| Oplopanax horridus (Devil's Club) | Araliaceae | Root bark | [2] |

| Hedysarum setigerum | Fabaceae | Aerial part | [3] |

Note: The stereochemistry of Isolariciresinol 9'-O-glucoside is not always specified in the cited literature. Further enantioselective analysis is required to determine the precise distribution of the (-) enantiomer.

Experimental Protocols

Detailed experimental protocols for the extraction, isolation, and quantification of this compound are not explicitly detailed in the available literature. However, a general workflow can be constructed based on established methods for the analysis of lignans from plant materials.[4] The crucial step for isolating the (-) enantiomer is the application of chiral chromatography.

Extraction of Lignans from Plant Material

A common method for extracting lignans involves solvent extraction from dried and ground plant material.

-

Sample Preparation: The plant material (e.g., root bark) is dried and finely ground to increase the surface area for extraction.

-

Solvent Extraction: A sequential extraction is often recommended.[4]

-

Defatting: The plant powder is first extracted with a non-polar solvent, such as hexane, to remove lipids and other non-polar compounds.

-

Lignan Extraction: The defatted material is then extracted with a more polar solvent, typically a mixture of ethanol/water or acetone/water, to isolate the lignan glycosides.[4] This can be performed using techniques such as maceration, soxhlet extraction, or ultrasound-assisted extraction.

-

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude lignan extract.

Isolation and Purification

The crude extract, containing a mixture of compounds, requires further purification to isolate Isolariciresinol 9'-O-glucoside.

-

Flash Chromatography: The crude extract can be subjected to flash chromatography on a silica (B1680970) gel or reversed-phase C18 column for initial fractionation.[4]

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification is typically achieved using preparative HPLC. A reversed-phase C18 column is commonly used with a gradient elution system, for instance, a mixture of water (often with a small amount of acid like formic or acetic acid) and acetonitrile (B52724) or methanol.[5] Fractions are collected and monitored by analytical HPLC to identify those containing the target compound.

Enantioselective Separation and Quantification

To separate and quantify the (-) and (+) enantiomers of Isolariciresinol 9'-O-glucoside, chiral HPLC is necessary.[4][6]

-

Chiral HPLC Column: A chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of enantiomers.[7]

-

Mobile Phase: The choice of mobile phase depends on the type of chiral column used and can be either in normal-phase (e.g., hexane/isopropanol) or reversed-phase mode (e.g., acetonitrile/water).[7]

-

Detection: Detection is typically performed using a UV detector, as lignans absorb UV light. For more sensitive and specific quantification, a mass spectrometer (MS) can be coupled to the HPLC system (HPLC-MS).[5]

-

Quantification: Quantification of this compound is achieved by creating a calibration curve using a certified reference standard of the pure compound. The concentration in the sample is then determined by comparing its peak area to the calibration curve.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Research on the biological activity of lignans often focuses on their interaction with estrogen receptors and their antioxidant properties, but specific pathways for this particular enantiomer have not been elucidated.

Visualizations

Experimental Workflow for this compound Analysis

Caption: General workflow for the extraction, purification, and enantioselective analysis of this compound from plant sources.

Conclusion

The study of this compound is an emerging area of natural product research. While its presence is suggested in several plant species, there is a clear need for more targeted research to quantify its distribution and concentration in nature. The development and validation of specific analytical methods for the routine analysis of this particular enantiomer are crucial for advancing our understanding of its pharmacological properties and potential therapeutic applications. The experimental workflow outlined in this guide provides a solid foundation for researchers to build upon in their efforts to isolate and characterize this promising lignan glycoside. Further investigation is also warranted to elucidate the specific signaling pathways and biological targets of this compound to fully understand its mechanism of action.

References

- 1. Isolariciresinol 9'-O-beta-D-glucoside | C26H34O11 | CID 74191750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+)-Isolariciresinol 9'-O-glucoside | CAS:63358-12-3 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and stereochemical characterization of lignans in flaxseed and pumpkin seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide on the Biosynthetic Pathway of (-)-Isolariciresinol 9'-O-glucoside in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isolariciresinol (B15240900) 9'-O-glucoside is a lignan (B3055560) glycoside found in various plant species. Lignans (B1203133), a diverse class of phenylpropanoid derivatives, have garnered significant attention from the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Understanding the intricate biosynthetic pathway of these compounds is paramount for their targeted production through metabolic engineering, as well as for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of (-)-Isolariciresinol 9'-O-glucoside, detailing the enzymatic steps, presenting available quantitative data, outlining experimental protocols, and visualizing the pathway and its regulation.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism that provides the necessary precursors for a vast array of natural products. The pathway can be broadly divided into three main stages:

-

Phenylpropanoid Pathway: The initial steps involve the conversion of the amino acid L-phenylalanine into monolignols, the primary building blocks of lignans.

-

Lignan Backbone Formation: This stage involves the stereospecific coupling of two monolignol units to form the basic lignan skeleton, followed by a series of enzymatic modifications.

-

Final Glycosylation Step: The final step involves the attachment of a glucose moiety to the isolariciresinol (B191591) backbone to yield this compound.

The detailed enzymatic steps are outlined below:

Phenylpropanoid Pathway

The synthesis of the monolignol precursor, coniferyl alcohol, begins with L-phenylalanine and proceeds through the following key enzymatic reactions:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces p-coumaroyl-CoA to cinnamaldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): Catalyzes the final reduction step to produce coniferyl alcohol.

Lignan Backbone Formation and Modification

The formation of the core lignan structure and its subsequent modifications are as follows:

-

Dirigent Proteins (DIR): These proteins control the stereoselective coupling of two coniferyl alcohol radicals to produce (-)-pinoresinol (B158572). This step is crucial for determining the chirality of the final lignan products.

-

Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes the sequential reduction of (-)-pinoresinol to (-)-lariciresinol (B1260115) and then to (-)-secoisolariciresinol.[1][2] PLRs exhibit stereospecificity, and different isoforms can lead to different lignan enantiomers.[3]

-

Conversion of Secoisolariciresinol (B192356) to Isolariciresinol: The enzymatic step responsible for the conversion of (-)-secoisolariciresinol to (-)-isolariciresinol has not yet been fully elucidated and represents a significant knowledge gap in the pathway. This conversion likely involves an intramolecular cyclization.

Final Glycosylation

-

UDP-Glycosyltransferase (UGT): The final step is the glycosylation of (-)-isolariciresinol at the 9'-hydroxyl group to form this compound. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT). While several UGTs involved in lignan biosynthesis have been identified, the specific enzyme responsible for this particular glycosylation has not been definitively characterized.[4] Plant UGTs are a large and diverse family of enzymes that transfer a glycosyl moiety from a UDP-sugar donor to a wide range of acceptor molecules.[5]

Quantitative Data

The following table summarizes the available quantitative data for the key enzymes involved in the lignan biosynthetic pathway. It is important to note that kinetic parameters can vary depending on the plant species, isoenzyme, and experimental conditions.

| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | kcat (s⁻¹) | Source Organism | Reference |

| Pinoresinol-Lariciresinol Reductase (PLR) | (+)-Pinoresinol | ~25 | ~17 µmol/h/mg | - | Forsythia intermedia | [6] |

| (+)-Lariciresinol | ~122 | ~27 µmol/h/mg | - | Forsythia intermedia | [6] | |

| Secoisolariciresinol Dehydrogenase (SIRD) | (-)-Secoisolariciresinol | - | - | - | Podophyllum peltatum | [7] |

Data for the conversion of secoisolariciresinol to isolariciresinol and the final glycosylation step are not available due to the uncharacterized nature of the enzymes.

Experimental Protocols

This section provides detailed methodologies for the key enzymes in the biosynthetic pathway.

Pinoresinol-Lariciresinol Reductase (PLR) Enzyme Assay

Objective: To determine the enzymatic activity of PLR by monitoring the NADPH-dependent reduction of pinoresinol (B1678388) or lariciresinol.

Materials:

-

Enzyme source: Purified recombinant PLR or plant protein extract.

-

Substrate: (+)-Pinoresinol or (+)-Lariciresinol (typically dissolved in a minimal amount of DMSO and then diluted in buffer).

-

Cofactor: NADPH.

-

Buffer: 100 mM Tris-HCl or potassium phosphate (B84403) buffer, pH 7.5.

-

Spectrophotometer or HPLC system.

Protocol:

-

Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture (total volume of 200 µL):

-

100 mM Tris-HCl buffer (pH 7.5)

-

200 µM NADPH

-

50 µM Substrate ((+)-Pinoresinol or (+)-Lariciresinol)

-

1-5 µg of purified enzyme or 10-50 µg of plant protein extract.

-

-

Initiation of Reaction: Add the enzyme to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-60 minutes), ensuring the reaction remains in the linear range.

-

Termination of Reaction: Stop the reaction by adding 20 µL of 1 M HCl or by adding an equal volume of methanol (B129727) for HPLC analysis.

-

Analysis:

-

Spectrophotometric Method: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

HPLC Method: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Analyze the supernatant by reverse-phase HPLC (e.g., C18 column) to separate and quantify the substrate and product(s). A suitable mobile phase gradient would be acetonitrile (B52724) and water (both with 0.1% formic acid). Detection can be performed using a UV detector at 280 nm or by mass spectrometry for higher sensitivity and specificity.

-

Secoisolariciresinol Dehydrogenase (SIRD) Enzyme Assay

Objective: To measure the activity of SIRD by monitoring the NAD⁺-dependent oxidation of secoisolariciresinol to matairesinol (B191791) (as a proxy for isolariciresinol formation in related pathways).

Materials:

-

Enzyme source: Purified recombinant SIRD or plant protein extract.

-

Substrate: (-)-Secoisolariciresinol.

-

Cofactor: NAD⁺.

-

Buffer: 100 mM Tris-HCl buffer, pH 8.8.

-

HPLC-MS system.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture (total volume of 100 µL):

-

100 mM Tris-HCl buffer (pH 8.8)

-

1 mM NAD⁺

-

100 µM (-)-Secoisolariciresinol

-

5-10 µg of purified enzyme or 20-100 µg of plant protein extract.

-

-

Initiation of Reaction: Start the reaction by adding the enzyme.

-

Incubation: Incubate at 30°C for 1-4 hours.

-

Termination of Reaction: Stop the reaction by adding an equal volume of methanol.

-

Analysis: Analyze the reaction mixture by LC-MS to identify and quantify the product, matairesinol. A reverse-phase C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is suitable. The product can be identified by its mass-to-charge ratio and fragmentation pattern.

UDP-Glycosyltransferase (UGT) Enzyme Assay

Objective: To determine the activity of a UGT in glycosylating a lignan substrate.

Materials:

-

Enzyme source: Purified recombinant UGT or microsomal fraction from plant tissue.

-

Substrate: (-)-Isolariciresinol (or other lignan aglycone).

-

Sugar donor: UDP-glucose.

-

Buffer: 100 mM potassium phosphate buffer, pH 7.0.

-

HPLC-MS system.

Protocol:

-

Reaction Mixture Preparation: Prepare the following reaction mixture (total volume of 50 µL):

-

100 mM potassium phosphate buffer (pH 7.0)

-

1 mM UDP-glucose

-

50 µM (-)-Isolariciresinol

-

1-5 µg of purified enzyme or 20-50 µg of microsomal protein.

-

-

Initiation of Reaction: Add the enzyme to initiate the reaction.

-

Incubation: Incubate at 30°C for 30-120 minutes.

-

Termination of Reaction: Stop the reaction by adding 100 µL of methanol.

-

Analysis: Analyze the formation of the glycosylated product by LC-MS. A reverse-phase C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) can be used. The product is identified by its characteristic mass shift corresponding to the addition of a glucose moiety.

Signaling Pathways and Regulation

The biosynthesis of lignans is tightly regulated at multiple levels, including transcriptional and post-transcriptional control. While the specific regulation of the (-)-isolariciresinol branch is not fully understood, general regulatory mechanisms of the phenylpropanoid and lignan pathways provide valuable insights.

Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes is controlled by a network of transcription factors, primarily from the MYB and NAC families.[8] These transcription factors can be induced by various developmental cues and environmental stresses, such as wounding and pathogen attack, indicating a role for lignans in plant defense.

Hormonal and Elicitor Regulation: Plant hormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA) have been shown to modulate the expression of lignan biosynthetic genes.[9] Elicitors, molecules that trigger defense responses, can also enhance lignan production.

Below is a simplified representation of the regulatory network influencing lignan biosynthesis.

Caption: Simplified regulatory network of lignan biosynthesis in plants.

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

The following diagram outlines a typical workflow for the characterization of a biosynthetic enzyme.

Caption: A general experimental workflow for the characterization of a biosynthetic enzyme.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a complex and highly regulated process that begins with the phenylpropanoid pathway and involves a series of specific enzymatic reactions. While the general framework of lignan biosynthesis is established, significant gaps in our understanding remain, particularly concerning the conversion of secoisolariciresinol to isolariciresinol and the specific UDP-glycosyltransferase responsible for the final glycosylation step.

Future research should focus on:

-

Identification and characterization of the missing enzymes: Utilizing a combination of transcriptomics, proteomics, and biochemical approaches will be crucial to identify the elusive cyclase and the specific UGT.

-

Comprehensive kinetic analysis: Determining the kinetic parameters for all enzymes in the pathway will provide a quantitative understanding of the metabolic flux and identify potential rate-limiting steps.

-

Elucidation of regulatory mechanisms: Investigating the transcriptional and post-transcriptional regulation of the pathway will enable the development of strategies for targeted metabolic engineering.

A complete understanding of this biosynthetic pathway will not only advance our fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of valuable lignans for pharmaceutical and nutraceutical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. (+)-Isolariciresinol | C20H24O6 | CID 160521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The UDP-Glycosyltransferase (UGT) Superfamily: New Members, New Functions, and Novel Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Secoisolariciresinol - Explore the Science & Experts | ideXlab [idexlab.com]

- 8. Frontiers | Transcriptional and Post-transcriptional Regulation of Lignin Biosynthesis Pathway Genes in Populus [frontiersin.org]

- 9. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Isolariciresinol 9'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isolariciresinol 9'-O-glucoside is a naturally occurring lignan (B3055560) glycoside found in various plant species, including Oplopanax horridus. As a member of the aryltetralin lignan class, it is of interest to the scientific community for its potential biological activities, which are characteristic of this compound class, such as antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of (+)-Isolariciresinol 9'-O-glucoside. It also outlines a general experimental protocol for its isolation and structural elucidation based on established methods for lignan chemistry. While specific biological activities and modulated signaling pathways for this particular glycoside are not yet extensively documented, this guide summarizes the known biological landscape of closely related aryltetralin lignans (B1203133) to provide a foundation for future research and drug discovery efforts.

Chemical Structure and Stereochemistry

(+)-Isolariciresinol 9'-O-glucoside is a complex molecule characterized by a tetrahydronaphthalene core substituted with a 4-hydroxy-3-methoxyphenyl group, two hydroxymethyl groups, a methoxy (B1213986) group, and a glucosyl moiety attached at the 9'-position. The precise stereochemistry is critical for its biological function and has been determined through spectroscopic analysis.

IUPAC Name: (2R,3R,4S,5S,6R)-2-{[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy}-6-(hydroxymethyl)oxane-3,4,5-triol[1]

SMILES (Stereospecific): COC1=CC(=CC=C1O)[C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O">C@@H--INVALID-LINK--CO[1]

InChI Key: AHYOMNWKYGMYMB-QBCFYRCNSA-N[2]

Chemical Formula: C₂₆H₃₄O₁₁[1][3][4]

Molecular Weight: 522.54 g/mol [1][3][4]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of (+)-Isolariciresinol 9'-O-glucoside.

| Property | Value | Reference |

| Molecular Weight | 522.54 g/mol | [1][3][4] |

| Monoisotopic Mass | 522.21011190 Da | [5] |

| Melting Point | 135 - 138 °C | [5] |

| Appearance | Solid | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Predicted Density | 1.49 g/cm³ | [4] |

Experimental Protocols

While a detailed, step-by-step protocol for the isolation and purification of (+)-Isolariciresinol 9'-O-glucoside is not explicitly available in the reviewed literature, a general workflow can be constructed based on established methods for the separation of lignans from plant sources like Oplopanax horridus.

General Isolation and Purification Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Aryltetralin Lignan Glycosides From the Leaves of Viburnum cylindricum and Their Enzyme Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Antiplasmodial Activity of Aryltetralone Lignans from Holostylis reniformis - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of (-)-Isolariciresinol 9'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (-)-Isolariciresinol 9'-O-glucoside, alongside detailed experimental protocols for its isolation and characterization. Furthermore, it explores its potential biological activities by examining relevant signaling pathways.

Physicochemical Properties

This compound is a lignan (B3055560) glycoside, a class of naturally occurring polyphenols found in various plants.[1][2][3] Its core structure consists of an isolariciresinol (B191591) aglycone linked to a glucose moiety at the 9'-position. The physicochemical properties of this compound are summarized in the table below, providing essential data for researchers and drug development professionals.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₄O₁₁ | [4] |

| Molecular Weight | 522.54 g/mol | [5] |

| CAS Number | 143236-04-8 | |

| Appearance | Powder | |

| Melting Point | 135 - 138 °C | [4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695). | |

| IUPAC Name | 2-[[(1R,2R,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [4] |

Spectral Data

Structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

2.1. NMR Spectroscopy

¹H-NMR and ¹³C-NMR are critical for determining the chemical structure. While specific spectral data for the levorotatory (-) form is not detailed in the provided results, the general characteristics of isolariciresinol glucosides can be inferred. The proton and carbon signals of the aromatic rings, the tetrahydronaphthalene core, the methoxy (B1213986) groups, and the glucoside moiety provide a unique fingerprint for identification.[6]

2.2. Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6]

Experimental Protocols

The isolation and purification of this compound from plant sources typically involve a multi-step chromatographic process.

3.1. Extraction

-

Plant Material Preparation: The plant material (e.g., roots, stems) is dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is extracted with a suitable solvent system. Aqueous mixtures of ethanol or methanol (typically 70-100%) are effective for extracting lignan glycosides due to their polarity.[7]

3.2. Purification

A combination of chromatographic techniques is employed for the purification of the target compound.

3.2.1. Column Chromatography

-

Sephadex LH-20 Column Chromatography: The crude extract is often first subjected to size-exclusion chromatography on a Sephadex LH-20 column. This step helps to separate compounds based on their molecular size, with lignan glycosides eluting in specific fractions.[8]

-

Polyamide Resin Column Chromatography: Polyamide resin is effective for separating phenolic compounds like lignans. The extract is loaded onto the column, and a gradient elution with solvents of increasing polarity (e.g., water-ethanol mixtures) is used to separate the components.[9]

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to obtain a high-purity compound, preparative HPLC is the method of choice.[10][11]

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water (often with a small amount of acid like acetic or formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile (B52724) is typically employed.[12]

-

Detection: A UV detector is used to monitor the elution of compounds, and fractions corresponding to the peak of this compound are collected.

3.3. Characterization

The purified compound is characterized using the following methods:

-

NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To confirm the chemical structure and stereochemistry.[6]

-

Mass Spectrometry (HRMS): To confirm the molecular formula.[13]

-

Purity Analysis (HPLC): To determine the purity of the final compound.

Below is a generalized workflow for the isolation and purification process.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Showing Compound Isolariciresinol 9'-O-beta-D-glucoside (FDB018394) - FooDB [foodb.ca]

- 4. Isolariciresinol 9'-O-beta-D-glucoside | C26H34O11 | CID 74191750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+)-Isolariciresinol 9'-O-glucoside | TargetMol [targetmol.com]

- 6. mdpi.com [mdpi.com]

- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling (-)-Isolariciresinol 9'-O-glucoside: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and isolation history of the lignan (B3055560) glycoside, (-)-Isolariciresinol 9'-O-glucoside. This document provides a comprehensive overview of the seminal research that first identified this compound, including detailed experimental protocols and quantitative data from its initial characterization.

Initial Discovery and Nomenclature

This compound, a stereoisomer of the more commonly cited (+)-isolariciresinol 9'-O-glucoside, was first discovered and structurally elucidated from common horsetail (B1181666) (Equisetum arvense). The compound is chemically classified as a lignan glycoside.

Chemical Identifiers:

| Property | Value |

| Chemical Name | 2-[[7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

| Molecular Formula | C₂₆H₃₄O₁₁ |

| Molecular Weight | 522.54 g/mol |

| CAS Number | 143236-04-8 |

Pioneering Isolation from Equisetum arvense

The foundational research on this compound was conducted as part of a comprehensive structural and stereochemical investigation of lignan glycosides from Equisetum arvense. This work led to the first-time isolation and characterization of this specific levorotatory isomer.

Experimental Protocol: Extraction and Isolation

The following protocol outlines the methodology employed for the extraction and isolation of this compound from the aerial parts of Equisetum arvense.

1. Plant Material and Extraction:

-

Plant Material: Air-dried and powdered aerial parts of Equisetum arvense.

-

Extraction Solvent: A mixture of methanol (B129727) and water.

-

Procedure: The powdered plant material was exhaustively extracted with the methanol-water solvent system at room temperature. The resulting extract was then filtered and concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

The crude methanolic extract was suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This typically involves partitioning against:

-

n-hexane (to remove nonpolar constituents)

-

Ethyl acetate

-

n-butanol

-

-

The lignan glycosides, including this compound, were found to concentrate in the n-butanol fraction .

3. Chromatographic Purification:

-

The n-butanol fraction was dried and subjected to multiple chromatographic steps for the purification of the target compound.

-

Initial Separation: Column chromatography on silica (B1680970) gel using a gradient elution system of chloroform and methanol was employed for the initial fractionation of the n-butanol extract.

-

Fine Purification: Fractions enriched with this compound were further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase consisting of a methanol/water or acetonitrile/water gradient.

The isolation workflow is depicted in the following diagram:

Structural Elucidation and Characterization

The structure of the isolated compound was determined through a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic data that were instrumental in the initial structural elucidation of this compound.

| Spectroscopic Technique | Key Findings |

| ¹H-NMR | Revealed signals characteristic of a lignan skeleton, including aromatic protons, methoxy (B1213986) groups, and methylene (B1212753) and methine protons of the tetralin ring system. Signals corresponding to a β-glucopyranosyl moiety were also observed. |

| ¹³C-NMR | Confirmed the presence of 26 carbon atoms, consistent with the molecular formula. Resonances for the lignan core and the glucose unit were assigned based on chemical shifts and comparison with related compounds. |

| Mass Spectrometry (MS) | Provided the molecular weight of the compound and fragmentation patterns that supported the proposed structure of a glycoside linked to an isolariciresinol (B191591) core. |

| Circular Dichroism (CD) | The CD spectrum was crucial in determining the absolute stereochemistry of the molecule, confirming it as the levorotatory (-) isomer. |

A logical diagram illustrating the process of structure elucidation is presented below:

This technical guide provides a foundational understanding of the discovery and isolation of this compound. The detailed protocols and data presented are intended to support researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development in their ongoing work with this and related compounds.

The Biological Role of (-)-Isolariciresinol 9'-O-glucoside in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside, a class of secondary metabolites widely distributed in the plant kingdom. While specific research on this particular compound is limited, this guide synthesizes the current understanding of lignan biosynthesis and function to elucidate the probable biological role of this compound in plant metabolism. This document outlines its likely biosynthetic pathway, its function in plant defense through antioxidant activity, and provides generalized experimental protocols for its study. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of plant biology, natural product chemistry, and drug development.

Introduction

Lignans (B1203133) are a diverse group of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. They play crucial roles in plant defense and development. This compound, a glycosylated form of the lignan isolariciresinol (B191591), has been identified in several plant species. The addition of a glucose moiety generally increases the water solubility and stability of lignans, facilitating their storage in vacuoles and transport within the plant. This guide will delve into the metabolic journey and physiological significance of this compound, drawing upon the broader knowledge of lignan biochemistry.

Biosynthesis of this compound

The biosynthesis of lignans originates from the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway leading to this compound is believed to follow the general scheme of lignan formation.

The initial precursor is the amino acid phenylalanine, which is converted to coniferyl alcohol through a series of enzymatic reactions. Two molecules of coniferyl alcohol then undergo stereospecific coupling, mediated by dirigent proteins and laccases, to form pinoresinol. Pinoresinol is subsequently reduced to lariciresinol (B1674508) and then to secoisolariciresinol (B192356). While the precise enzymatic steps from secoisolariciresinol to isolariciresinol are not fully elucidated, it is hypothesized to involve intramolecular cyclization. Finally, a glycosyltransferase attaches a glucose molecule to the 9'-hydroxyl group of the isolariciresinol aglycone to yield this compound.

Potential Therapeutic Effects of (-)-Isolariciresinol 9'-O-glucoside: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research on (-)-Isolariciresinol 9'-O-glucoside necessitates the inclusion of data from closely related lignans (B1203133), particularly its aglycone, (±)-isolariciresinol, to infer potential therapeutic effects. This document highlights the current state of knowledge and identifies areas for future investigation.

Introduction

This compound is a lignan (B3055560) glycoside, a class of naturally occurring polyphenols found in various plants. Lignans have garnered significant interest in the scientific community for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the potential therapeutic effects of this compound, drawing upon available data for the compound and its close structural analogs. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is characterized by a dibenzylbutane lignan core structure with a glucose moiety attached at the 9' position. This glycosylation is known to influence the compound's solubility, stability, and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₃₄O₁₁ |

| Molecular Weight | 522.54 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO and Methanol (B129727) |

Potential Therapeutic Effects

While direct experimental evidence for this compound is limited, research on its aglycone, isolariciresinol, and other related lignans suggests several potential therapeutic applications.

Antioxidant Activity

Lignans are known to possess significant antioxidant properties, primarily due to their phenolic hydroxyl groups that can scavenge free radicals. The antioxidant potential of (±)-isolariciresinol has been evaluated, providing a strong indication of the likely activity of its glycosylated form.

Table 2: Antioxidant Activity of (±)-Isolariciresinol

| Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| DPPH Radical Scavenging | 53.0 | Not Specified | Not Specified |

| [1] |

Experimental Protocol: DPPH Radical Scavenging Assay (General)

A common method to assess the antioxidant activity of a compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol. The concentration is adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

-

-

Assay Procedure:

-

Add various concentrations of the test compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

A control is prepared with the solvent instead of the test compound.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

-

References

The Occurrence and Biological Significance of (-)-Isolariciresinol 9'-O-glucoside in Traditional Medicine: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

(-)-Isolariciresinol 9'-O-glucoside, a lignan (B3055560) glycoside, is a naturally occurring phenolic compound found in various plants utilized in traditional medicine. This technical guide provides a comprehensive overview of its presence in medicinal flora, its associated biological activities, and the molecular pathways it modulates. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanism of action.

Occurrence in Traditional Medicinal Plants

This compound has been identified in several plants with a history of use in traditional medicine. Notably, its presence has been reported in the roots of Averrhoa carambola L., commonly known as star fruit, a plant used in Traditional Chinese Medicine to treat various ailments including arthralgia and diabetes.[1] It has also been reported in Oplopanax elatus, a plant used in traditional Chinese, Russian, and Korean medicine as an adaptogen for various disorders.[2] Additionally, this lignan glycoside is found in Myrsine seguinii, a plant whose durable wood has been traditionally used. While the presence of this compound in these plants is established, comprehensive quantitative data on its concentration remains limited in publicly available literature.

The traditional uses of these plants are diverse. Averrhoa carambola root has been traditionally used as a diuretic, appetite stimulant, antidiarrheal, and febrifuge.[1] Oplopanax elatus is traditionally used to treat conditions such as fever, asthma, and bronchitis.

Quantitative Analysis

The quantification of this compound in plant materials is crucial for standardization and to ensure the quality and efficacy of herbal preparations. While specific quantitative data for this compound is not widely published, the general methodologies for lignan quantification are well-established and can be adapted.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Averrhoa carambola L. | Fruit | (+)-Isolariciresinol 9-O-β-D-glucoside | Data not specified in abstract | Jia et al. (2017) cited in[1] |

Table 1: Reported Occurrence of this compound in a Traditional Medicinal Plant.

Biological Activities and Signaling Pathways

Lignans (B1203133), as a class of compounds, are known for their diverse biological activities, including antioxidant and anti-inflammatory effects. While research specifically on this compound is emerging, studies on structurally related lignan glycosides provide strong indications of its potential mechanisms of action.

Anti-inflammatory Activity

Evidence from related lignans suggests that this compound likely exerts anti-inflammatory effects through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes. Studies on other lignan glycosides have demonstrated their ability to inhibit the activation of NF-κB and AP-1, thereby suppressing the inflammatory cascade. For instance, secoisolariciresinol (B192356) diglucoside (SDG) has been shown to decrease local inflammation and suppress NF-κB signaling.[2]

Antioxidant Activity

The antioxidant properties of lignans are well-documented. They can act as free radical scavengers and upregulate endogenous antioxidant defense mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a suite of antioxidant and detoxification enzymes. The synthetic lignan secoisolariciresinol diglucoside (LGM2605) has been shown to reduce cytotoxicity in an Nrf2-dependent manner in some contexts.[3] It is plausible that this compound also engages this pathway to confer protection against oxidative stress.

Experimental Protocols

The following section details generalized methodologies for the extraction, purification, and quantification of this compound from plant materials, based on established protocols for lignan analysis.

Extraction and Isolation of this compound

Objective: To extract and isolate this compound from dried and powdered plant material.

Methodology:

-

Extraction:

-

The dried and powdered plant material (e.g., roots of Averrhoa carambola) is subjected to extraction with a polar solvent. A common choice is 70-80% aqueous ethanol (B145695) or methanol (B129727).

-

The extraction can be performed using maceration, soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.

-

The resulting crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Lignan glycosides, being polar, are typically enriched in the ethyl acetate and n-butanol fractions.

-

-

Purification:

-

The enriched fraction is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20.

-

Gradient elution with a suitable solvent system (e.g., chloroform-methanol or ethyl acetate-methanol) is used to separate the compounds.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the target compound are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound in a plant extract.

Methodology:

-

Sample Preparation:

-

A known amount of the dried plant extract is accurately weighed and dissolved in a suitable solvent (e.g., methanol).

-

The solution is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution system is commonly employed, consisting of two solvents:

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is performed at a wavelength where lignans exhibit maximum absorbance (typically around 280 nm).

-

Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of the compound in the sample is determined by comparing its peak area to the calibration curve.

-

Visualizing Molecular Pathways and Workflows

To better understand the complex biological processes and experimental procedures, the following diagrams are provided.

Caption: Experimental workflow for the extraction, purification, and quantification of this compound.

Caption: Postulated anti-inflammatory signaling pathway of this compound via NF-κB inhibition.

Caption: Proposed antioxidant mechanism of this compound through the Nrf2 pathway.

References

- 1. Traditional Uses, Phytochemical Constituents and Pharmacological Properties of Averrhoa carambola L.: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Lignan Secoisolariciresinol Diglucoside (LGM2605) Reduces Asbestos-Induced Cytotoxicity in an Nrf2-Dependent and -Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Interpretation of (-)-Isolariciresinol 9'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (-)-Isolariciresinol 9'-O-glucoside, a lignan (B3055560) glycoside of interest in pharmaceutical and nutraceutical research. This document is intended to serve as a detailed resource for the identification and characterization of this compound, presenting its key spectral features in a clear and comparative format.

Compound Overview

This compound is a naturally occurring lignan glycoside. Lignans (B1203133) are a class of polyphenolic compounds found in a variety of plants and are known for their diverse biological activities. The glycosidic linkage in this molecule involves a glucose unit attached at the 9'-position of the isolariciresinol (B191591) aglycone.

Molecular Formula: C₂₆H₃₄O₁₁[1]

Molecular Weight: 522.54 g/mol [2][3]

CAS Number: 143236-04-8[1]

Spectral Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

Detailed ¹³C NMR data for the specific (-) isomer is not fully available in the provided search results. However, data for the (+) isomer, (+)-Isolariciresinol 9'-O-β-D-glucopyranoside, provides a close reference. The chemical shifts are typically recorded in deuterated methanol (B129727) (CD₃OD). The expected spectrum would show 26 distinct carbon signals corresponding to the aglycone and the glucose unit.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom No. | Predicted Chemical Shift (δ, ppm) |

| Aglycone Moiety | |

| 1 | |

| 2 | |

| 3 | |

| 4 | |

| 4a | |

| 5 | |

| 6 | |

| 7 | |

| 8 | |

| 8a | |

| 9 | |

| 9' | |

| 1' | |

| 2' | |

| 3' | |

| 4' | |

| 5' | |

| 6' | |

| OMe | |

| OMe | |

| Glucose Moiety | |

| 1'' | |

| 2'' | |

| 3'' | |

| 4'' | |

| 5'' | |

| 6'' |

Note: This table is a template. Specific, experimentally derived and assigned chemical shift values for the (-) isomer are required for accurate interpretation and will be populated as data becomes available.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. Tandem mass spectrometry (MS/MS) helps in elucidating the structure by showing characteristic fragmentation patterns.

Table 2: Mass Spectrometry Data for Isolariciresinol 9'-O-glycoside

| Ionization Mode | Adduct | Observed m/z |

| Negative ESI-MS/MS | [M-H]⁻ | 521.20282 |

Note: This data is based on a related isolariciresinol-9-O'-glycoside and serves as a reference.

The fragmentation in negative ion mode is expected to involve the loss of the glucose moiety (162 Da) and further fragmentation of the aglycone.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretching (phenolic and alcoholic) |

| ~2930 | C-H stretching (aliphatic) |

| ~1600, ~1510, ~1460 | C=C stretching (aromatic) |

| ~1270 | Ar-O stretching (ether) |

| ~1030 | C-O stretching (alcoholic) |

Experimental Protocols

The following are generalized protocols for the key experiments used in the spectral analysis of lignan glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. 2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.

-

Data Acquisition: Data is acquired in both positive and negative ion modes to obtain comprehensive fragmentation information. For MS/MS analysis, the parent ion of interest is selected and fragmented using collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of this compound.

Caption: Workflow for Isolation and Spectral Analysis.

Biological Context and Signaling Pathways

This compound is found in plants such as Acanthopanax senticosus, which are known for a variety of bioactive compounds including eleutherosides, polysaccharides, and flavonoids.[4][5] These compounds are associated with neuroprotective, antioxidant, anti-fatigue, and antitumor effects.[4][5] The biological activities of the plant extracts are often attributed to the synergistic effects of their various components.

While specific signaling pathways for this compound are not yet fully elucidated, the known activities of lignans and extracts from Acanthopanax senticosus suggest potential involvement in key cellular pathways. For instance, the antioxidant effects may be mediated through the Keap1/Nrf2/ARE signaling pathway.[4]

The following diagram illustrates a potential signaling pathway that could be influenced by compounds from Acanthopanax senticosus.

Caption: Potential Nrf2-Mediated Antioxidant Pathway.

This guide provides a foundational understanding of the spectral characteristics of this compound. Further research is needed to obtain and publish a complete and assigned spectral dataset for this specific isomer to facilitate its broader investigation and potential therapeutic development.

References

- 1. chemfaces.com [chemfaces.com]

- 2. Isolariciresinol 9'-O-beta-D-glucoside | C26H34O11 | CID 74191750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. xcessbio.com [xcessbio.com]

- 4. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]

- 5. A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC-DAD Analysis of (-)-Isolariciresinol 9'-O-glucoside in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of (-)-Isolariciresinol 9'-O-glucoside in plant extracts using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). The method described herein is crucial for the quality control of raw plant materials, standardization of herbal extracts, and in various stages of drug discovery and development. This document outlines the necessary steps from sample preparation to data analysis, and includes a summary of typical method validation parameters.

Introduction

Lignans (B1203133) are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is a specific lignan (B3055560) glycoside that has garnered interest for its potential therapeutic applications. Accurate and reliable quantification of this compound in plant extracts is essential for research and commercial purposes. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely used technique for the separation and quantification of such moderately polar compounds from complex plant matrices.[1][2] This method offers the necessary selectivity and sensitivity for the analysis of lignans.[3]

Experimental Protocols

Sample Preparation and Extraction

The efficient extraction of this compound from the plant matrix is a critical initial step. Lignans can exist as free aglycones or as glycosides, necessitating appropriate solvent systems for effective extraction.

Materials:

-

Dried and powdered plant material

-

n-Hexane (for defatting, if necessary)

-

70-80% aqueous methanol (B129727) or ethanol[4]

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

Protocol:

-

Defatting (for oil-rich materials): For plant materials with high lipid content, such as seeds, a defatting step is recommended. Macerate the powdered plant material with n-hexane (1:10, w/v) for 1-2 hours. Discard the hexane (B92381) layer and air-dry the plant residue.

-

Extraction: Macerate the powdered plant material (or the defatted residue) with 70-80% aqueous methanol or ethanol (B145695) at a solid-to-liquid ratio of 1:10 to 1:20.[4]

-

Enhancement: To improve extraction efficiency, sonicate the mixture in an ultrasonic bath for 30-60 minutes or macerate at room temperature with continuous shaking for 24 hours.[4]

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

-

Collection: Carefully collect the supernatant. Repeat the extraction process on the residue two more times to ensure complete extraction.

-

Pooling and Evaporation: Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Reconstitution and Filtration: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water). Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[4]

HPLC-DAD Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[1] |

| Mobile Phase A | 0.1% Formic acid in Water[1] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1] |

| Gradient Elution | 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-80% B; 30-35 min, 80-10% B; 35-40 min, 10% B |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 10 µL[5] |

| Column Temperature | 25°C[5] |

| Detection Wavelength | 280 nm (Lignans typically show strong absorbance at this wavelength)[5] |

Standard Preparation:

-

Prepare a stock solution of this compound standard of known purity in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by diluting with the initial mobile phase.

-

Filter the standard solutions through a 0.45 µm syringe filter before injection.

Data Presentation

Calibration and Quantification

A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of the analyte in the plant extracts is then determined using the regression equation derived from the calibration curve.

Method Validation Summary

The described HPLC-DAD method should be validated according to the International Conference on Harmonization (ICH) guidelines.[2] A summary of typical validation parameters for the analysis of lignans and similar phenolic compounds is presented in the table below.

| Parameter | Typical Value |

| Linearity (r²) | > 0.999[1] |

| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Visualization

Experimental Workflow

Caption: Workflow for HPLC-DAD analysis of this compound.

Logical Relationship of HPLC-DAD System

Caption: Logical flow of the HPLC-DAD system for chromatographic analysis.

References

Quantitative Analysis of (-)-Isolariciresinol 9'-O-glucoside by 1H-NMR Spectroscopy

Application Note and Protocol

This document provides a detailed protocol for the quantitative analysis of (-)-Isolariciresinol 9'-O-glucoside using proton Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy. This method is applicable for the purity assessment and concentration determination of this compound in research, development, and quality control settings.

Introduction

This compound is a lignan (B3055560) glucoside found in various plant species. Lignans are a class of secondary metabolites that have garnered significant interest for their potential pharmacological activities. Accurate quantification of such bioactive compounds is crucial for standardization of natural product extracts and for ensuring the quality and efficacy of derived products.

Quantitative NMR (qNMR) is a powerful analytical technique for the precise and accurate quantification of substances. It is a primary ratio method, meaning it does not require a calibration curve using a reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for the determination of the absolute purity or concentration of a sample when compared to an internal standard of known purity and concentration.

This protocol outlines the necessary steps for sample preparation, NMR data acquisition, and data analysis for the quantitative determination of this compound.

Principle of ¹H-qNMR

The quantification of an analyte by ¹H-qNMR using an internal standard is based on the following equation:

Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

-

I_analyte and I_IS are the integral areas of the signals for the analyte and the internal standard, respectively.

-

N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and the internal standard.

-

MW_analyte and MW_IS are the molar masses of the analyte and the internal standard.

-

m_analyte and m_IS are the masses of the analyte and the internal standard.

-

Purity_IS is the purity of the internal standard.

Experimental Protocol

Materials and Equipment

-

Analyte: this compound (Purity ≥98%)

-

Internal Standard: Maleic acid (Purity ≥99.5%, Certified Reference Material)

-

Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

-

Analytical balance (readability ± 0.01 mg)

-

Vortex mixer

-

Ultrasonic bath

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe

Sample Preparation

-

Analyte Stock Solution: Accurately weigh approximately 10 mg of this compound into a clean, dry vial. Record the exact weight.

-

Internal Standard Stock Solution: Accurately weigh approximately 5 mg of maleic acid into a separate clean, dry vial. Record the exact weight.

-

Solvent Preparation: Use high-purity DMSO-d₆ as the solvent.

-

NMR Sample Preparation:

-

Dissolve the weighed this compound in a precise volume (e.g., 1.0 mL) of DMSO-d₆.

-

Dissolve the weighed maleic acid in a precise volume (e.g., 1.0 mL) of DMSO-d₆.

-

In a clean vial, combine a precise volume of the analyte stock solution (e.g., 500 µL) and a precise volume of the internal standard stock solution (e.g., 100 µL).

-

Vortex the mixture for 30 seconds and sonicate for 5 minutes to ensure complete dissolution and homogeneity.

-

Transfer approximately 600 µL of the final solution into a 5 mm NMR tube.

-

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

| Parameter | Recommended Value |

| Pulse Program | zg30 (or equivalent single 30° pulse) |

| Temperature | 298 K (25 °C) |

| Spectral Width (SW) | 20 ppm |

| Acquisition Time (AQ) | ≥ 4 seconds |

| Relaxation Delay (D1) | 30 seconds (at least 5 times the longest T₁) |

| Number of Scans (NS) | 16 - 64 (to achieve S/N > 250:1) |

| Dummy Scans (DS) | 4 |

| Receiver Gain (RG) | Set automatically, avoid clipping |

Note on Relaxation Delay (D1): A long relaxation delay is crucial for accurate quantification to ensure complete relaxation of all relevant protons. The T₁ of the protons of interest for both the analyte and the internal standard should be determined experimentally (e.g., using an inversion-recovery experiment) to set an appropriate D1 value (D1 > 5 x T₁_longest). For phenolic compounds, a D1 of 30 seconds is generally a safe starting point.

Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum manually to obtain pure absorption lineshapes. Apply an automatic baseline correction.

-

Signal Selection and Integration:

-

This compound: Select a well-resolved signal that is characteristic of the molecule and free from overlap with other signals. The aromatic protons of the lignan backbone are often suitable. For this compound, the aromatic protons typically appear in the region of 6.5-7.0 ppm. Select a singlet or a well-defined doublet corresponding to a known number of protons.

-

Maleic Acid (Internal Standard): The two olefinic protons of maleic acid give a sharp singlet at approximately 6.28 ppm in DMSO-d₆. This signal is typically in a clear region of the spectrum for many natural products.

-

Integrate the selected signals for the analyte and the internal standard.

-

-

Purity Calculation: Use the equation provided in Section 2 to calculate the purity of the this compound sample.

Data Presentation

Table 1: Molar Masses and Signal Information

| Compound | Molar Mass ( g/mol ) | Selected ¹H Signal (ppm) | Number of Protons (N) |

| This compound | 522.55 | ~6.5-7.0 (Aromatic) | User to determine based on selected signal |

| Maleic Acid | 116.07 | ~6.28 | 2 |

Table 2: Example Quantitative Data

| Parameter | Value |

| Mass of this compound (m_analyte) | 10.05 mg |

| Mass of Maleic Acid (m_IS) | 5.02 mg |

| Purity of Maleic Acid (Purity_IS) | 99.8% |

| Integral of Analyte Signal (I_analyte) | User to input |

| Integral of Internal Standard Signal (I_IS) | User to input |

| Calculated Purity of Analyte | XX.X % |

Visualization of the Experimental Workflow

Caption: Workflow for the quantitative NMR analysis of this compound.

Metabolic Context of Lignans

Lignans are synthesized in plants via the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine and leads to the formation of various phenolic compounds, including monolignols, which are the precursors to lignans. The diagram below illustrates a simplified overview of this pathway leading to lignan formation.

Caption: Simplified biosynthesis of this compound via the phenylpropanoid pathway.

Application Notes & Protocols: Mass Spectrometry Fragmentation of (-)-Isolariciresinol 9'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isolariciresinol 9'-O-glucoside is a lignan (B3055560) glycoside found in various plant species. Lignans are a class of phytoestrogens that have garnered significant interest in drug development due to their potential antioxidant, anti-inflammatory, and anticancer properties. Understanding the structural characteristics of these compounds is crucial for their identification and quantification in complex biological matrices. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the structural elucidation of lignan glycosides. This document provides a detailed overview of the characteristic mass spectrometry fragmentation pattern of this compound and a generalized protocol for its analysis.

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in electrospray ionization mass spectrometry (ESI-MS) provides key structural information. The analysis is typically performed in negative ion mode [ESI(-)] due to the presence of acidic phenolic hydroxyl groups, which are readily deprotonated.

Upon collision-induced dissociation (CID), the deprotonated molecule [M-H]⁻ undergoes characteristic fragmentation. A key feature in the MS/MS spectrum of this compound is the neutral loss of the glucose moiety (162 Da), a common fragmentation pathway for O-glycosides. However, the resulting aglycone ion is often unstable and may not be observed directly.[1]

Instead, a prominent fragment ion is typically observed at m/z 344. This ion is proposed to be formed through a cyclization reaction (oxolane ring formation) of the aglycone, followed by the loss of a water molecule.[1] This fragment at m/z 344 is a key diagnostic ion for the presence of an isolariciresinol (B191591) core structure.

Further fragmentation of the m/z 344 ion can occur, leading to the formation of smaller product ions. These subsequent fragmentations often involve the cleavage of the bonds within the lignan backbone. Two notable smaller fragment ions are observed at m/z 163 and m/z 159.[1] These ions are indicative of the substituted phenolic moieties within the parent molecule.

Table 1: Summary of Key Fragment Ions for this compound in ESI(-) MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure |

| 521.2 [M-H]⁻ | 344.1 | [M-H - 162 (Glucose) - 18 (H₂O)]⁻ (Aglycone with oxolane formation and water loss) |

| 344.1 | 163.1 | Coniferyl alcohol-related fragment |

| 344.1 | 159.1 | Coniferyl alcohol-related fragment after further loss |

Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration and resolution.

Visualization of the Fragmentation Pathway

The fragmentation pathway of this compound can be visualized to better understand the relationships between the precursor and product ions.

Caption: Fragmentation pathway of this compound.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general methodology for the analysis of this compound in plant extracts or other relevant matrices. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.

4.1. Sample Preparation (for Plant Material)

-

Extraction:

-

Weigh approximately 1 gram of dried and powdered plant material.

-

Add 10 mL of 80% methanol (B129727) (or ethanol).

-

Sonication or vortex for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet for exhaustive extraction.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 1 mL).

-

Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS analysis.

-

4.2. Liquid Chromatography (LC) Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Return to 5% B

-

18.1-22 min: Column re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

UV Detection (optional): 280 nm.

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).

-

Scan Mode: Full scan for precursor identification and product ion scan for fragmentation analysis.

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 350 - 450 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

-

Collision Gas: Argon.

-

Collision Energy: Ramped or optimized for specific transitions (e.g., 15-40 eV for the transition from m/z 521.2 to daughter ions).

Table 2: Example of Multiple Reaction Monitoring (MRM) Transitions for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 521.2 | 344.1 | 100 | 20 |

| This compound | 521.2 | 163.1 | 100 | 35 |

Data Analysis

-

Qualitative Analysis: Identify this compound based on its retention time and the presence of the characteristic precursor and product ions in the MS/MS spectra.

-

Quantitative Analysis: For quantification, use a calibration curve prepared with a certified reference standard of this compound. The peak area of the most abundant and specific MRM transition (e.g., 521.2 > 344.1) is typically used for quantification.

Conclusion